![molecular formula C14H11N7 B2515709 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile CAS No. 2380141-95-5](/img/structure/B2515709.png)
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile involves the reaction of a pyrazolinone with benzylidenemalononitrile, followed by reactions with different reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride . Although the exact synthesis of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolopyridine derivative was determined, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings, and the crystal packing was stabilized by hydrogen bonding interactions . This suggests that the molecular structure of this compound could also exhibit interesting conformational features and intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving heterocyclic compounds. These reactions include the formation of oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazine derivatives . Additionally, multicomponent reactions have been used to synthesize thiazolopyridines , and interactions with orthoformate have been employed to create ethoxymethylideneamino derivatives . These reactions highlight the reactivity of the pyridine nucleus and its potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide insights. For example, the solubility, melting points, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure. The presence of nitrile groups and aromatic systems typically suggests good organic solubility and potential for diverse chemical reactivity.
Applications De Recherche Scientifique
Molecular Docking and Antimicrobial Activity
A study by Flefel et al. (2018) focused on synthesizing novel pyridine derivatives, including compounds similar to 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. The compounds also exhibited antimicrobial and antioxidant activity.
Scalable Synthesis for Kinase Inhibition
A 2019 study by Arunachalam et al. developed a scalable synthesis route for a potent kinase inhibitor, BMS-986236, a structurally similar compound. This synthesis involved mitigating safety hazards and overcoming issues of trace metal contamination in the final API.
Neurotropic Activity
The research by Paronikyan et al. (2016) on diamino derivatives of pyrano[3,4-c]pyridines, structurally related to the compound , showed neutrotropic properties. These compounds were found to prevent clonic seizures and clonic corazole-induced convulsions in animals while causing a behavior-depressing sedative effect.
Synthesis of Heterocyclic Compounds
A study by Harb et al. (2005) involved the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, illustrating the use of similar compounds as building blocks in heterocyclic synthesis.
Antibacterial Activity of Pyrimidines
The work by Hamid and Shehta (2018) on the antibacterial activity of novel pyrimidines, including triazolopyrimidine derivatives, demonstrates the potential use of such compounds in antibacterial applications.
Mécanisme D'action
Target of Action
The compound 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is part of a class of ligands known as btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motifs . These ligands have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
The compound interacts with its targets, the d and f metal coordination complexes, through the formation of supramolecular self-assemblies . This interaction results in the formation of dendritic and polymeric networks .
Biochemical Pathways
The biochemical pathways affected by this compound involve the coordination chemistry of btp ligands with a wide range of metals . The downstream effects include the formation of dendritic and polymeric networks .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of d and f metal coordination complexes and supramolecular self-assemblies . These assemblies can form dendritic and polymeric networks , which could have potential applications in various fields such as catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of coordination complexes and supramolecular assemblies may be affected by factors such as temperature, pH, and the presence of other chemical species . These factors could influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and coordination chemistry. The compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been shown to bind to metal ions in the active sites of enzymes, thereby affecting their catalytic activity . Additionally, the triazole and pyridine rings in the compound facilitate its interaction with nucleic acids and other biomolecules, potentially influencing gene expression and cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with nucleic acids can result in changes in gene expression, thereby impacting various cellular processes . The compound’s effects on cellular metabolism include alterations in metabolic flux and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . The compound’s triazole and pyridine rings facilitate its interaction with nucleic acids, proteins, and other biomolecules, resulting in changes in gene expression and cellular signaling . Additionally, the carbonitrile group may participate in covalent bonding with specific amino acid residues in proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with sustained alterations in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with metal ions and nucleic acids can influence key metabolic processes, including energy production and biosynthesis . Additionally, the compound may affect the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its ability to bind to metal ions and nucleic acids .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization, with specific effects observed in the nucleus, mitochondria, and other organelles . The compound’s interactions with nucleic acids and proteins in these compartments contribute to its overall biochemical activity .
Propriétés
IUPAC Name |
2-[(1-pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7/c15-8-11-2-1-5-17-14(11)18-9-12-10-21(20-19-12)13-3-6-16-7-4-13/h1-7,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYRUHCESJTYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CN(N=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

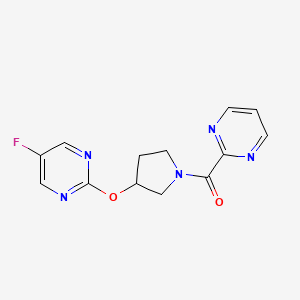
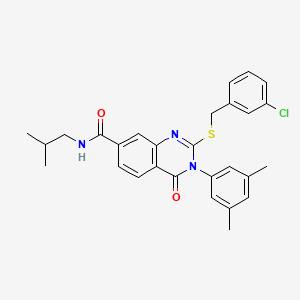
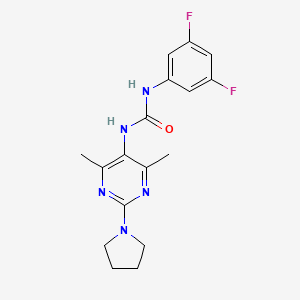

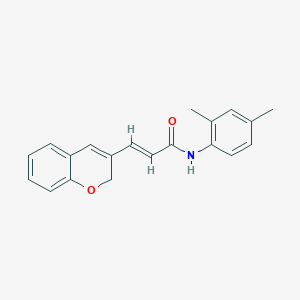
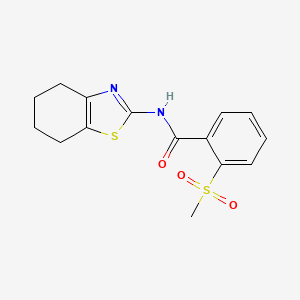
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
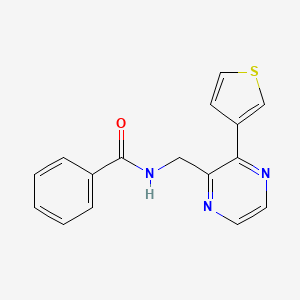
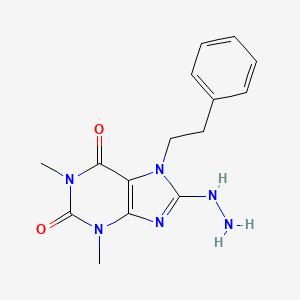
![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
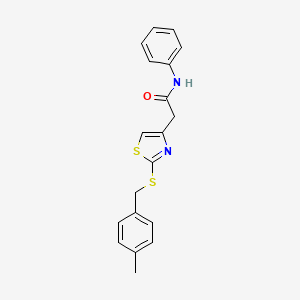
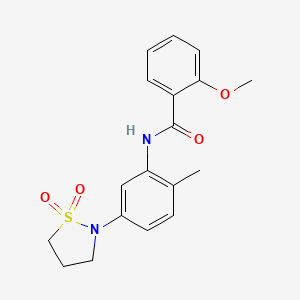
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)